GSK 1562590 hydrochloride
Overview
Description
GSK 1562590 hydrochloride is a high affinity and selective urotensin II (UT) receptor antagonist . It exhibits selectivity for UT receptors over a range of G protein-coupled receptors (GPCRs), ion channels, enzymes, and neurotransmitter transporters .
Molecular Structure Analysis
The molecular weight of this compound is 617.95 . Its chemical formula is C30H30Cl2N4O4.HCl . The chemical name is N - [ (1 R )-1- [3’- (Aminocarbonyl) [1,1’-biphenyl]-4-yl]-2- (1-pyrrolidinyl)ethyl]-6,7-dichloro-2,3-dihydro- N -methyl-3-oxo-4 H -1,4-benzoxazine-4-acetamide hydrochloride .Physical and Chemical Properties Analysis
This compound is soluble to 100 mM in DMSO . It should be stored at +4°C .Scientific Research Applications
Glycogen Synthase Kinase-3 (GSK-3) Inhibition and Signaling Pathways
GSK 1562590 hydrochloride, as a potential inhibitor of Glycogen synthase kinase-3 (GSK-3), plays a significant role in various cellular processes and signaling pathways. GSK-3 is involved in the regulation of glycogen metabolism, cell cycle, and proliferation. It is known for its unusual activity regulation, primarily through inhibition, and its preference for previously phosphorylated substrates (Doble & Woodgett, 2003). This kinase is also implicated in insulin-mediated signaling pathways, with its inhibition leading to various cellular responses (Stambolic & Woodgett, 1994).
Therapeutic Potential in Diseases
Research has highlighted the potential therapeutic applications of GSK-3 inhibition in various diseases. Increased GSK-3 activity is linked to Alzheimer's disease and non-insulin-dependent diabetes mellitus. Therefore, inhibitors like this compound might offer promising therapeutic benefits in these conditions (Eldar-Finkelman, 2002). Additionally, GSK-3 inhibitors have shown potential in reducing organ injury/dysfunction caused by endotoxemia, indicating a role in managing inflammation-related disorders (Dugo et al., 2005).
Role in Circadian Rhythm and Neurodegenerative Diseases
Indirubins, similar to this compound, as GSK-3 inhibitors, have been investigated for their effects on circadian rhythm. This suggests a potential application of this compound in regulating circadian rhythms (Vougogiannopoulou et al., 2008). Additionally, the role of GSK-3 in neurodegenerative diseases has been extensively studied, highlighting its potential as a target for therapeutics aimed at conditions like Alzheimer's disease (Martínez et al., 2002).
Applications in Metabolic Syndrome
Studies have also investigated the effects of GSK-3 inhibitors on metabolic syndrome, indicating the potential utility of this compound in this area. For instance, the phosphorylation of GSK-3β in omental adipose tissue of metabolic syndrome patients has been a subject of research (Xu Jin, 2014).
Drug Development and Collaboration
The collaboration between academia and industry in drug development, including the discovery of potent and selective GSK-3 inhibitors, is crucial. This collaborative approach facilitates the training of students in research, providing insights into medicinal chemistry as practiced in the industry, which is essential for the development of drugs like this compound (Macdonald et al., 2016).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
GSK 1562590 hydrochloride interacts with the urotensin-II receptor (UT), a G protein-coupled receptor. The compound has high affinity for mammalian recombinant (mouse, rat, cat, monkey, human) and native UT, with pKi values of 9.14-9.66 . The nature of these interactions involves the binding of this compound to the UT receptor, thereby antagonizing its function .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the UT receptor. It suppresses human urotensin-II-induced contraction of isolated rat aorta in vitro and ex vivo This suggests that this compound can influence cell function by modulating cell signaling pathways related to contraction
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the UT receptor, thereby inhibiting the receptor’s function This inhibition can lead to changes in gene expression and cellular responses
Properties
IUPAC Name |
3-[4-[(1R)-1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2N4O4.ClH/c1-34(28(37)17-36-25-14-23(31)24(32)15-27(25)40-18-29(36)38)26(16-35-11-2-3-12-35)20-9-7-19(8-10-20)21-5-4-6-22(13-21)30(33)39;/h4-10,13-15,26H,2-3,11-12,16-18H2,1H3,(H2,33,39);1H/t26-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVXEMMIPYMBLL-SNYZSRNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31Cl3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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